molecular formula C23H27N3O2 B4536408 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone

1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone

Cat. No. B4536408
M. Wt: 377.5 g/mol
InChI Key: OJTZJDMQERFRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone, also known as EPP or GBR 12909, is a chemical compound that belongs to the class of phenyltropane derivatives. It was first synthesized in the 1990s as a potential treatment for cocaine addiction. Since then, it has been widely studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone involves its interaction with the DAT. 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone binds to the DAT and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine can have a variety of effects on behavior and cognition, including increased motivation, reward-seeking behavior, and enhanced learning and memory.
Biochemical and Physiological Effects:
1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has a variety of biochemical and physiological effects, particularly on the dopamine system in the brain. It has been shown to increase the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition. 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has also been shown to have an impact on other neurotransmitter systems, including the serotonin and norepinephrine systems.

Advantages and Limitations for Lab Experiments

1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has several advantages for lab experiments, including its high affinity for the DAT and its ability to increase dopamine levels in the brain. However, there are also some limitations to using 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone in lab experiments, including its potential for abuse and the need for careful handling due to its toxicity.

Future Directions

There are several potential future directions for the study of 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone. One area of interest is its potential as a treatment for cocaine addiction, due to its ability to block the DAT and increase dopamine levels in the brain. Other potential future directions include the study of 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone's effects on other neurotransmitter systems and its potential for use in the treatment of other psychiatric disorders.
In conclusion, 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is a chemical compound that has been widely studied for its scientific research applications, particularly in the field of neuroscience. It has a variety of effects on behavior and cognition, and has several potential future directions for study. While there are some limitations to using 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone in lab experiments, its high affinity for the DAT and ability to increase dopamine levels in the brain make it a valuable tool for researchers in the field of neuroscience.

Scientific Research Applications

1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been widely studied for its scientific research applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By blocking the DAT, 1-(2-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone can increase the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition.

properties

IUPAC Name

1-(2-ethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-2-18-8-6-7-11-21(18)26-17-19(16-22(26)27)23(28)25-14-12-24(13-15-25)20-9-4-3-5-10-20/h3-11,19H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTZJDMQERFRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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